5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant class of compounds due to their presence in various natural products and their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multicomponent reactions. These reactions are favored due to their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound often involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance. This is because the nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation, which can limit the versatility of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while reduction reactions yield reduced derivatives.
Scientific Research Applications
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar core structure but lacking the methylsulfanyl and phenyl groups.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Quinocarcin: An antitumor antibiotic with a tetrahydroisoquinoline core.
These compounds share a common tetrahydroisoquinoline scaffold but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
90265-87-5 |
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Molecular Formula |
C16H18ClNS |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12;/h2-9,14,17H,10-11H2,1H3;1H |
InChI Key |
SXYDXMVWJIVVBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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